Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate

Catalog No.
S13213884
CAS No.
90677-61-5
M.F
C27H32ClN4NaO6S
M. Wt
599.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)...

CAS Number

90677-61-5

Product Name

Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate

IUPAC Name

sodium;4-chloro-3-[4-[(2-decoxycarbonylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

Molecular Formula

C27H32ClN4NaO6S

Molecular Weight

599.1 g/mol

InChI

InChI=1S/C27H33ClN4O6S.Na/c1-3-4-5-6-7-8-9-12-17-38-27(34)21-13-10-11-14-23(21)29-30-25-19(2)31-32(26(25)33)24-18-20(39(35,36)37)15-16-22(24)28;/h10-11,13-16,18,25H,3-9,12,17H2,1-2H3,(H,35,36,37);/q;+1/p-1

InChI Key

NPWULNYDQMAFNK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl)C.[Na+]

Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound characterized by its unique structure and properties. Its molecular formula is C27H32ClN4NaO6SC_{27}H_{32}ClN_{4}NaO_{6}S, and it has a molecular weight of approximately 599.1 g/mol . This compound features a long hydrophobic decyl chain, which contributes to its surfactant properties, alongside an azo linkage that connects two aromatic systems. The presence of a sulfonate group enhances its solubility in water, making it suitable for various applications in biological and industrial fields.

  • Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
  • Reduction: Reduction reactions may cleave the azo bond, resulting in the formation of amines.
  • Substitution: The aromatic rings in the compound are susceptible to electrophilic substitution, allowing for the introduction of new functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, sodium dithionite for reduction, and halogens or nitrating agents for substitution reactions.

The biological activity of Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is notable due to its interaction with various molecular targets. The azo and amino functional groups facilitate interactions that can inhibit specific enzymes or disrupt cellular processes. Additionally, the compound's ability to form stable complexes with metal ions enhances its potential as a therapeutic agent .

The synthesis of Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate typically involves multi-step processes including:

  • Diazotization: This step involves converting an amine into a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with sodium benzoate under controlled conditions to form the azo compound.
  • Formation of Sodium Salt: Finally, the product is treated with sodium hydroxide to yield the sodium salt form.

Industrial production may utilize batch reactors under stringent conditions to maximize yield and purity .

Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate finds applications in various fields:

  • Dyes and Pigments: Its azo structure makes it suitable for use in dyes and pigments.
  • Surfactants: The long hydrophobic chain allows it to function effectively as a surfactant in detergents and emulsifiers.
  • Biological Research: It is used in studies involving enzyme inhibition and cellular processes due to its biological activity.

Interaction studies involving Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate have demonstrated its capacity to bind with various biological molecules. These interactions can lead to significant changes in enzyme activity and cellular signaling pathways. Research indicates that the compound may exhibit potential as an anticancer agent through its inhibitory effects on specific cancer-related enzymes .

Several compounds share structural similarities with Sodium 1-decyl 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Sodium 5-amino-2-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yldiazenyl)benzoateC11H10N5NaO3C_{11}H_{10}N_{5}NaO_{3}Contains amino group; simpler structure
Disodium 4-(3-sulfonatophenylazo)-benzenesulfonateC12H10N2Na2O6SC_{12}H_{10}N_{2}Na_{2}O_{6}SAzo compound with sulfonate groups; used in dye applications
Sodium sulfanilateC6H6N2NaO3SC_{6}H_{6}N_{2}NaO_{3}SSimpler sulfonic acid derivative; used as a dye intermediate

The uniqueness of Sodium 1-decyl 2-(...) lies in its combination of a long hydrophobic chain and complex azo structure, which enhances its solubility and surfactant properties compared to simpler compounds .

Hydrogen Bond Acceptor Count

9

Exact Mass

598.1628779 g/mol

Monoisotopic Mass

598.1628779 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-10

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